4-Methylbenzylidene camphor-d4

描述

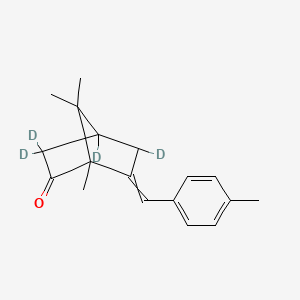

4-Methylbenzylidene camphor-d4 is a deuterated derivative of 4-Methylbenzylidene camphor, a widely used ultraviolet filter. This compound is primarily utilized in sunscreens and other personal care products due to its ability to absorb ultraviolet B radiation, thereby protecting the skin from harmful solar radiation . The deuterated form, this compound, is often used in scientific research for tracing and analytical purposes.

准备方法

The synthesis of 4-Methylbenzylidene camphor-d4 involves the deuteration of 4-Methylbenzylidene camphor. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with camphor, which undergoes a series of chemical reactions to form 4-Methylbenzylidene camphor.

Deuteration: The deuteration process involves the replacement of hydrogen atoms with deuterium.

Industrial production methods for this compound are similar to those used for other deuterated compounds, involving large-scale deuteration processes to ensure high purity and yield.

化学反应分析

4-Methylbenzylidene camphor-d4 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of functional groups with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

UV Absorption Studies

A theoretical study highlighted that 4-MBC exhibits significant UV absorption properties, particularly in the UVB region. Researchers aimed to design new UVA filters based on this compound to enhance photo-stability and reduce photo-degradation. The study successfully demonstrated that structural modifications could lead to red-shifts in absorption, enhancing the effectiveness of sunscreen formulations .

Toxicokinetics and Biomonitoring

The toxicokinetics of 4-MBC have been extensively studied. For instance, a study involving human volunteers demonstrated that after dermal application of a sunscreen containing 4% 4-MBC, the systemic availability was found to be low (0.29–0.74%) with metabolites detected in plasma and urine . This information is critical for evaluating human exposure levels and potential endocrine-disrupting effects.

The method for biomonitoring metabolites of 4-MBC in urine has been developed using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method shows high precision and accuracy, making it suitable for assessing environmental and occupational exposure .

Cellular Impact Studies

Research has shown that exposure to 4-MBC can affect cellular functions. A study on human trophoblast cells indicated that 4-MBC suppresses cell proliferation and induces apoptosis through oxidative stress mechanisms . This finding raises concerns about the compound's effects during pregnancy, suggesting potential implications for placental health.

Regulatory Perspectives

The European Chemicals Agency has classified 4-MBC as an endocrine disruptor, affecting thyroid and estrogen systems. Consequently, regulations are evolving; the use of 4-MBC in cosmetic products is set to be banned within the EU starting May 2025 due to safety concerns regarding its effects on human health .

Table 1: Summary of Toxicokinetic Studies

| Study Reference | Population | Dose | Absorption (%) | Metabolites Detected |

|---|---|---|---|---|

| SCCP/1640/21 | Humans | 22 mg/kg | 0.29-0.74% | Yes |

| Durrer et al., 2005 | Rats | Varies | <0.5% | Yes |

Table 2: UV Absorption Characteristics

| Parameter | Value |

|---|---|

| Peak Absorption (UVB) | ~310 nm |

| Red-shift Potential | Up to 0.69 eV |

| Oscillator Strength | High |

Case Study: Environmental Monitoring

A significant application of 4-MBC is in environmental monitoring, where its presence in water bodies has raised concerns due to its potential endocrine-disrupting effects. Monitoring studies have indicated detectable levels of 4-MBC in various aquatic environments, prompting investigations into its ecological impact and regulatory measures for water safety.

Case Study: Cosmetic Formulation Development

In the development of sunscreens, formulations incorporating 4-MBC have been evaluated for their effectiveness against UV radiation while minimizing skin absorption risks. Studies have focused on optimizing concentrations to balance efficacy with safety, leading to formulations that comply with emerging regulations.

作用机制

The primary mechanism of action of 4-Methylbenzylidene camphor-d4 involves its ability to absorb ultraviolet B radiation. This absorption prevents the radiation from penetrating the skin, thereby protecting against sunburn and other harmful effects of ultraviolet exposure . The compound undergoes cis-trans isomerization upon exposure to light, which dissipates the absorbed photon energy .

相似化合物的比较

4-Methylbenzylidene camphor-d4 is unique due to its deuterated nature, which makes it particularly useful in analytical applications. Similar compounds include:

4-Methylbenzylidene camphor: The non-deuterated form, commonly used in sunscreens.

Enzacamene: Another ultraviolet filter with similar properties but different chemical structure.

Octocrylene: A widely used ultraviolet filter with different absorption characteristics.

These compounds share similar applications in personal care products but differ in their chemical properties and specific uses.

生物活性

4-Methylbenzylidene camphor-d4 (4-MBC-d4) is a deuterated derivative of 4-Methylbenzylidene camphor (4-MBC), primarily known for its application as a UV filter in sunscreen formulations. This article explores the biological activities associated with 4-MBC-d4, including its mechanisms of action, toxicological profiles, and potential therapeutic implications.

Chemical Structure and Properties

4-MBC-d4 is a stable isotope-labeled compound, which allows for precise tracking in biological systems. Its chemical formula is , and it belongs to the class of camphor derivatives. The presence of deuterium enhances its stability and reduces the risk of metabolic breakdown, making it valuable for pharmacokinetic studies.

UV Filter Activity

4-MBC-d4 functions primarily as a UV filter , absorbing UV radiation and protecting skin cells from photodamage. It operates by undergoing conformational changes upon UV exposure, thereby dissipating energy that would otherwise lead to cellular damage.

Endocrine Disruption Potential

Research indicates that 4-MBC may exhibit endocrine-disrupting properties . Studies have shown alterations in thyroid hormone levels upon exposure to 4-MBC in animal models, suggesting that it may interfere with hormonal signaling pathways. Specifically, significant deviations in thyroxine (T4) and triiodothyronine (T3) levels were observed in rats following prolonged exposure .

Acute and Chronic Toxicity

The acute toxicity of 4-MBC has been assessed through various studies. In dermal application tests on rats, doses of 400 mg/kg bw/day led to observable thyroid effects, while higher doses resulted in severe local effects necessitating sacrifice of the test subjects . The no-observed-adverse-effect level (NOAEL) for dermal exposure was determined to be 100 mg/kg bw/day.

Developmental Toxicity

In developmental studies using zebrafish embryos, exposure to high concentrations of 4-MBC resulted in significant morphological abnormalities and impaired motility. These findings indicate that 4-MBC acts as a teratogen , affecting muscular and neuronal development through mechanisms involving acetylcholinesterase (AChE) inhibition .

Case Study: Neurotoxicity Assessment

A study conducted on zebrafish embryos exposed to varying concentrations of 4-MBC revealed that at concentrations as low as 15 µM, there were notable effects on muscle fiber organization and neuronal pathfinding. The study also highlighted a reduction in AChE activity both in vivo and in vitro, suggesting that the neurotoxic effects may stem from disrupted cholinergic signaling pathways .

| Concentration (µM) | Observed Effects |

|---|---|

| 0 | Normal development |

| 5 | Mild motility impairment |

| 15 | Severe axial curvature, disorganized muscle fibers |

Pharmacological Applications

Despite its potential toxicological effects, the unique properties of 4-MBC-d4 make it an interesting candidate for further research into therapeutic applications. Its ability to modulate cellular pathways related to apoptosis and inflammation suggests potential uses in treating conditions where UV exposure exacerbates skin damage or inflammatory responses .

Summary of Biological Activities

The biological activities of 4-MBC-d4 can be summarized as follows:

- UV Protection : Effective UV filter with energy dissipation properties.

- Endocrine Disruption : Alters thyroid hormone levels; potential endocrine disruptor.

- Neurotoxicity : Induces developmental defects in model organisms; affects AChE activity.

- Potential Therapeutic Uses : Further investigation needed for applications in dermatology and pharmacology.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-Methylbenzylidene camphor (4-MBC) relevant to its environmental and biological behavior?

- Answer : 4-MBC (C₁₈H₂₂O; MW 254.37) is a lipophilic UVB filter with a melting point of 168.9°C and low aqueous solubility (DMSO solubility ≥47 mg/mL). Its hydrophobicity (log P ~3.5) facilitates bioaccumulation in lipid-rich tissues, while its estrogenic activity arises from competitive binding to estrogen receptors (ERα/ERβ) in mammals and aquatic organisms .

Q. How is 4-MBC detected and quantified in environmental and biological matrices?

- Answer : Advanced analytical methods include:

- Laser Desorption Ionization Mass Spectrometry (AR-LDI MS) : Detects 4-MBC in cosmetics with a limit of detection (LOD) of 6 mg/kg and linear quantification (60–140 mg/kg) using internal standards .

- HPLC-UV/GC-MS : Validates spectroscopic measurements for skin penetration studies (e.g., tape stripping) with accuracy validated across concentration ranges (1 mg/cm² to trace levels) .

Q. What evidence supports the estrogenic activity of 4-MBC in model organisms?

- Answer : In vivo studies show 4-MBC binds ERs in zebrafish (Danio rerio), altering neuronal and muscular development at 10–100 µM. In mammals, it reduces ER sensitivity to estradiol and disrupts progesterone/androgen receptor expression in a dose-dependent manner .

Advanced Research Questions

Q. How can UV-activated persulfate oxidation be optimized for 4-MBC degradation in wastewater?

- Answer : Key parameters include:

- Persulfate Dose : Linear relationship between pseudo-first-order rate constant (kobs) and persulfate concentration (4.2–42 µM; kobs = 0.1349 min⁻¹ at pH 7) .

- pH Dependence : Degradation efficiency decreases at pH >9 due to sulfate radical (SO₄⁻•) scavenging by OH⁻. Radical quenching experiments confirm SO₄⁻• dominance (rate constant: 2.82 ×10⁹ M⁻¹s⁻¹) .

- Byproduct Analysis : LC-MS identifies hydroxylated and demethylated intermediates, requiring toxicity assessments of degradation products .

Q. What experimental designs address contradictions in 4-MBC toxicity data across species?

- Answer : Discrepancies (e.g., Daphnia magna LC₅₀ = 2.2 µM vs. tunicate EC₅₀ = 107–140 µM) arise from species-specific receptor affinities. Solutions include:

- Comparative Transcriptomics : Assess ER subtype expression variations in aquatic vs. mammalian models .

- Dose-Response Meta-Analysis : Normalize exposure durations and endpoints (e.g., mortality vs. gene expression) to reconcile EC₅₀/LC₅₀ disparities .

Q. How does aging of microplastics enhance 4-MBC adsorption in aquatic systems?

- Answer : UV-aged PET microplastics exhibit increased surface roughness and oxygen-containing functional groups (e.g., carbonyls), elevating 4-MBC adsorption capacity by 30–50% via hydrophobic and π-π interactions. Kinetic models (e.g., pseudo-second-order) confirm chemisorption dominance .

Q. What computational methods predict 4-MBC’s UV absorption and guide UVA filter design?

- Answer : Density Functional Theory (DFT) simulations reveal 4-MBC’s UVB absorption peak (λmax ~300 nm) stems from π→π* transitions. Substituent modifications (e.g., electron-donating groups) red-shift absorption to UVA (λmax +0.69 eV), validated via oscillator strength calculations .

Q. How do in vitro biotransformation assays inform 4-MBC bioaccumulation risk assessments?

- Answer : Rainbow trout (Oncorhynchus mykiss) liver S9 fractions quantify depletion rate constants (kdep) for 4-MBC, revealing slow metabolism (kdep <0.01 h⁻¹) and high bioaccumulation potential. Data are integrated into quantitative structure-activity relationship (QSAR) models for regulatory prioritization .

Q. Methodological Considerations Table

Q. Contradictions and Mitigation Strategies

属性

IUPAC Name |

3,3,4,5-tetradeuterio-1,7,7-trimethyl-6-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)9-15-10-14-11-16(19)18(15,4)17(14,2)3/h5-9,14H,10-11H2,1-4H3/i10D,11D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTTYROSOKZSPF-XDUIOFGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2CC3CC(=O)C2(C3(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(=CC2=CC=C(C=C2)C)C3(C(=O)C(C1(C3(C)C)[2H])([2H])[2H])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。